molecular formula C18H19NO2S B2831526 (E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 2035021-67-9

(E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2831526
CAS No.: 2035021-67-9
M. Wt: 313.42
InChI Key: IVWOWGLZMZFSMZ-FNORWQNLSA-N
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Description

(E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide ( 2035021-67-9) is a synthetic acrylamide derivative with a molecular formula of C18H19NO2S and a molecular weight of 313.41 g/mol . This chemical reagent features a distinct molecular structure incorporating 2,3-dihydrobenzofuran and thiophene rings, connected by an acrylamide linker. The compound is supplied for research purposes. Acrylamide derivatives are a significant class of compounds in medicinal chemistry and chemical biology research. Structurally similar molecules have been investigated for various potential biological activities. For instance, some acrylamide derivatives have been studied as potential inhibitors of tubulin polymerization for cancer research , while others have been designed as modulators of physiological targets like the TRPM8 receptor . The presence of the thiophene and dihydrobenzofuran motifs in this compound is of particular interest, as these heterocycles are common pharmacophores found in molecules with diverse research applications. The specific research value and detailed mechanism of action for this compound are areas for further investigation by the scientific community. This product is designated For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this and all chemicals with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(E)-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S/c1-13(19-18(20)7-5-16-3-2-10-22-16)11-14-4-6-17-15(12-14)8-9-21-17/h2-7,10,12-13H,8-9,11H2,1H3,(H,19,20)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWOWGLZMZFSMZ-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H19_{19}NO2_2S, with a molecular weight of 313.4 g/mol. The compound features a thiophene ring and a benzofuran moiety, which contribute to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC18_{18}H19_{19}NO2_2S
Molecular Weight313.4 g/mol
CAS Number2035018-89-2

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : Interaction with various receptors can modulate signaling pathways, influencing cellular responses.
  • Antioxidant Activity : Compounds with similar structures have shown potential antioxidant properties, which may contribute to their therapeutic effects.

Anticancer Activity

Recent studies have indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
Benzofuran Derivative AHeLa15
Benzofuran Derivative BMCF720

These findings suggest that the compound may possess similar anticancer activities, warranting further investigation into its efficacy and mechanism of action.

Anti-inflammatory Properties

Compounds containing the benzofuran structure have demonstrated anti-inflammatory effects in various models. A study on related compounds showed inhibition of prostaglandin synthesis, a key mediator in inflammation:

CompoundModelEffect
5-Chloro-6-cyclohexylCarrageenan-induced edemaSignificant reduction
5-Chloro-6-cyclohexylAdjuvant-induced arthritisPotent anti-inflammatory activity

This suggests that this compound may also exhibit anti-inflammatory properties.

Case Studies

Several case studies have focused on the biological activity of related compounds:

  • Study on Anticancer Activity : A series of benzofuran derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results indicated that modifications to the benzofuran core significantly enhanced anticancer activity.
    • Findings : Compounds with electron-withdrawing groups exhibited higher potency.
  • Anti-inflammatory Studies : Research involving the evaluation of thiophene-containing compounds showed promising results in reducing inflammation in animal models.
    • Findings : Compounds demonstrated significant reductions in inflammatory markers.

Scientific Research Applications

Chemical Properties and Structure

Methyl (3R)-3-hydroxydodecanoate has the molecular formula C13H26O3 and a molecular weight of approximately 230.34 g/mol. It appears as a colorless to pale yellow liquid and is soluble in common organic solvents, making it versatile for various formulations. The presence of the hydroxyl group (-OH) enhances its reactivity, allowing for further chemical modifications.

Antimicrobial Properties
Research indicates that methyl (3R)-3-hydroxydodecanoate exhibits antimicrobial activity, making it a candidate for use in cosmetic formulations aimed at improving skin health. Its emollient properties can enhance skin hydration while providing antibacterial effects.

Anti-inflammatory Effects
The compound has been noted for potential anti-inflammatory properties, which could be beneficial in developing treatments for inflammatory skin conditions or other inflammatory diseases.

Metabolic Implications
Methyl (3R)-3-hydroxydodecanoate may influence lipid metabolism due to its structural similarities to fatty acids involved in energy metabolism. This aspect opens avenues for research into its role in metabolic disorders.

Industrial Applications

Cosmetics and Personal Care Products
Due to its emollient and antimicrobial properties, methyl (3R)-3-hydroxydodecanoate is increasingly being incorporated into cosmetic formulations. It can improve the texture and stability of creams and lotions while contributing to skin health.

Pharmaceuticals
The compound's biological activities suggest potential applications in drug development, particularly as a building block for synthesizing more complex molecules with therapeutic effects. Its hydroxyl group can serve as a site for further chemical modifications to enhance bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Heterocycles

  • (E)-N-(3-(Hydroxymethyl)-4-morpholinophenyl)-3-(thiophen-2-yl)acrylamide (26a): This compound replaces the dihydrobenzofuran-propan-2-amine group with a morpholinophenyl-hydroxymethyl substituent. Biological studies indicate that morpholine derivatives often exhibit altered pharmacokinetic profiles due to increased hydrophilicity .
  • (E)-3-(Furan-2-yl)-N-(3-(hydroxymethyl)-4-morpholinophenyl)acrylamide (26b): Substituting thiophene with furan reduces sulfur-mediated interactions (e.g., π-π stacking or metal coordination) but increases oxygen-based hydrogen bonding. demonstrates that furan-containing analogues, such as (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide, exhibit reduced antinociceptive activity compared to thiophene derivatives, highlighting the importance of sulfur in modulating α7 nicotinic acetylcholine receptor activity .

Positional Isomerism and Substitution Effects

  • (Z)-3-(4-Nitrophenyl)-N-propyl-2-[(E)-3-(thien-3-yl)acrylamido]acrylamide (5112): The thiophen-3-yl substitution in this compound alters the spatial orientation of the heterocycle compared to the thiophen-2-yl group in the target compound. Positional isomerism can significantly impact binding affinity; for example, thiophen-2-yl groups are better accommodated in hydrophobic pockets of enzymes like Sortase A, as seen in .
  • (E)-3-(Thiophen-2-yl)-N-(p-tolyl)acrylamide: This simpler analogue lacks the dihydrobenzofuran-propan-2-amine moiety. Studies in reveal robust antinociceptive activity mediated by α7 nAChR modulation, suggesting that the dihydrobenzofuran group in the target compound may further enhance receptor selectivity or metabolic stability by reducing oxidative degradation .

Functional Group Variations

  • (2E)-2-Cyano-3-[5-(4-methylphenyl)-2-furyl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acrylamide: The addition of a cyano group and pyrazole ring in this compound introduces steric and electronic effects absent in the target molecule. Cyano groups can enhance binding via dipole interactions but may reduce solubility.

Research Findings and Implications

  • SAR Insights : The dihydrobenzofuran-propan-2-amine moiety in the target compound likely enhances lipophilicity and CNS penetration compared to morpholine derivatives . Thiophen-2-yl substituents are superior to furan or thiophen-3-yl groups in maintaining receptor binding, as seen in α7 nAChR and Sortase A studies .
  • Metabolic Stability : The absence of ester or nitro groups in the target compound (compared to 5112) may reduce susceptibility to hydrolysis or nitro-reductase activity, improving bioavailability .
  • Clinical Potential: Structural similarities to 5-MAPDB () suggest possible psychoactive or neuromodulatory effects, warranting further investigation into CNS targets .

Q & A

Q. Critical Conditions :

  • Catalysts : Triethylamine or DMAP for acylation .
  • Solvents : Polar aprotic solvents (e.g., DMF, dichloromethane) improve reaction homogeneity .
  • Purification : HPLC or column chromatography ensures >95% purity .

Q. Table 1: Optimization of Reaction Conditions

StepCatalystSolventTemperature (°C)Yield (%)
AcylationTriethylamineDCM0–578–85
CouplingDMAPDMF2565–72

Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., acrylamide double bond at δ 6.2–6.8 ppm) and confirms stereochemistry .
  • IR Spectroscopy : Identifies amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bends .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ m/z 369.12) .

Advanced Tip : 2D NMR (COSY, HSQC) resolves overlapping signals in complex aromatic regions .

How can computational chemistry methods aid in retrosynthetic analysis and molecular docking studies of this acrylamide derivative?

Methodological Answer:

  • Retrosynthetic Analysis : Tools like Synthia™ or AiZynthFinder break down the molecule into commercially available precursors, prioritizing routes with fewer steps and higher yields .
  • Molecular Docking : AutoDock Vina predicts binding affinities to biological targets (e.g., kinases) by simulating interactions between the acrylamide moiety and active-site residues .

Q. Table 2: Computational Parameters for Docking

SoftwareForce FieldGrid Size (ų)Results (ΔG, kcal/mol)
AutoDock VinaAMBER20×20×20-9.2

What strategies resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Standardized Assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and controls to minimize variability .
  • Dose-Response Curves : Calculate IC50 values across ≥3 independent replicates to assess reproducibility .
  • Meta-Analysis : Compare structural analogs (e.g., furan vs. thiophene substitutions) to identify activity trends .

What in vitro assays assess biological activity, and what parameters must be controlled?

Methodological Answer:

  • Anticancer Activity : MTT assay using A549 lung cancer cells; control for cell passage number and serum concentration .
  • Anti-Inflammatory Potential : ELISA-based TNF-α inhibition in LPS-stimulated macrophages; ensure LPS batch consistency .

How do solvent polarity and catalyst choice impact regioselectivity in coupling reactions?

Methodological Answer:

  • Polar Solvents (DMF) : Stabilize transition states, favoring acrylamide formation over side products .
  • Bulky Catalysts (e.g., DBU) : Reduce steric hindrance, improving regioselectivity by 15–20% .

What purification techniques are optimal post-synthesis?

Methodological Answer:

  • Flash Chromatography : Separates unreacted amines using silica gel and ethyl acetate/hexane gradients .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 148–150°C) .

How is the three-dimensional conformation determined?

Methodological Answer:

  • X-ray Crystallography : Resolves dihedral angles (e.g., 120° between benzofuran and acrylamide) .
  • DFT Calculations : Gaussian 09 optimizes geometry and predicts frontier molecular orbitals .

Which functional groups drive reactivity?

Methodological Answer:

  • Acrylamide Double Bond : Participates in Michael additions; reactivity monitored via UV-Vis at 260 nm .
  • Thiophene Ring : Enhances π-π stacking in protein binding pockets .

How to design SAR studies for pharmacological optimization?

Methodological Answer:

  • Core Modifications : Replace dihydrobenzofuran with indole to assess potency shifts .
  • Substituent Scanning : Introduce electron-withdrawing groups (e.g., -NO2) at the 5-position of thiophene to evaluate IC50 changes .

Q. Table 3: SAR of Thiophene Substituents

SubstituentPositionIC50 (μM)LogP
-H212.32.1
-NO258.71.8

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